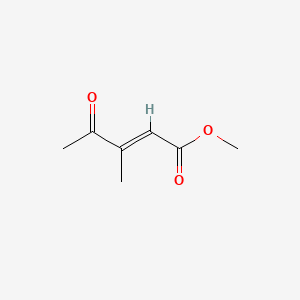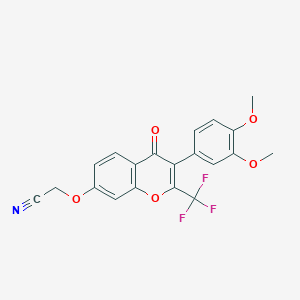![molecular formula C9H10N4O B2854530 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2175978-57-9](/img/structure/B2854530.png)
2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, and the pyridazinone ring, a six-membered ring with two nitrogen atoms, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable dihydropyridazinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) has been reported to accelerate the addition of pyrazole derivatives to double bonds, followed by intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrazole and pyridazinone rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole or pyridazinone rings.
Applications De Recherche Scientifique
2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy, which inhibits the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound also contains a pyrazole ring but differs in the rest of its structure.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another similar compound with a pyrazole ring and a different structural framework.
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride: This compound features an imidazole ring instead of a pyrazole ring.
Uniqueness
2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the combination of pyrazole and pyridazinone rings, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-3-1-4-11-13(9)8-7-12-6-2-5-10-12/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYZABFKVFCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B2854448.png)
![8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)

![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)


![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)


![3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2854462.png)




